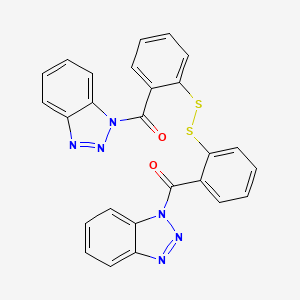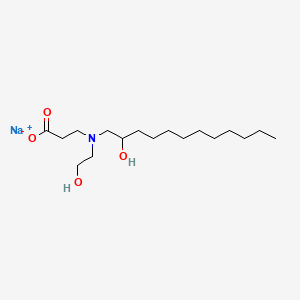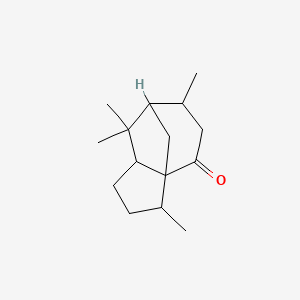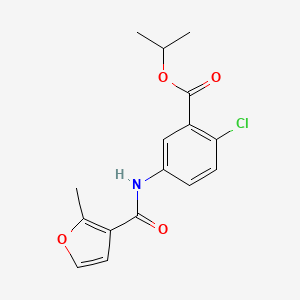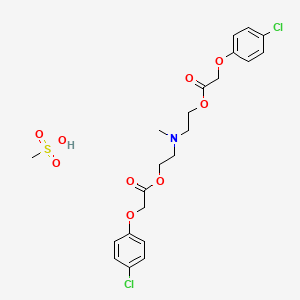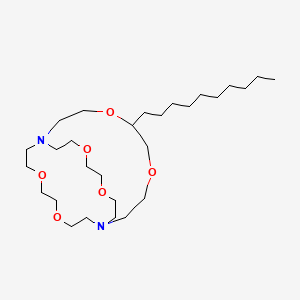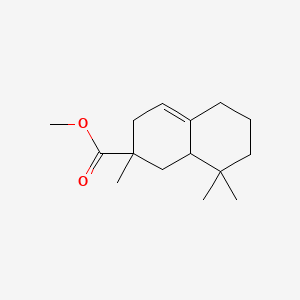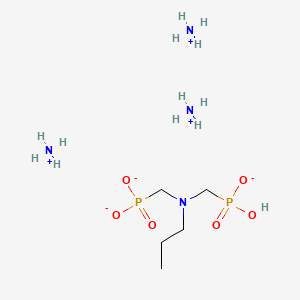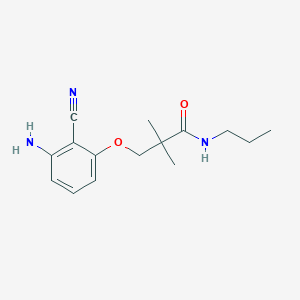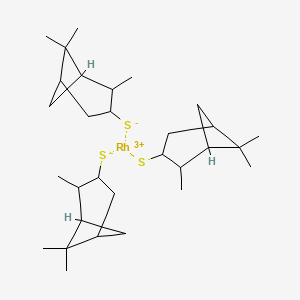
Rhodium(3+) 2,6,6-trimethylbicyclo(3.1.1)heptanethiolate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is recognized for its unique properties and applications in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of EINECS 258-138-4 involves several steps, including [specific reactions]. The reaction conditions typically include [temperature], [pressure], and the use of specific catalysts such as [catalyst name]. The process may also involve purification steps to ensure the desired purity of the final product.
Industrial Production Methods
In industrial settings, the production of EINECS 258-138-4 is scaled up using [specific industrial methods]. These methods are designed to optimize yield and efficiency while maintaining safety and environmental standards. The use of continuous flow reactors and advanced separation techniques are common in the industrial production of this compound.
Analyse Chemischer Reaktionen
Types of Reactions
EINECS 258-138-4 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as [oxidizing agent name].
Reduction: The compound can be reduced using reducing agents like [reducing agent name], leading to the formation of [reduced product].
Substitution: In substitution reactions, one functional group in the molecule is replaced by another, typically using reagents like [reagent name].
Common Reagents and Conditions
The reactions of EINECS 258-138-4 are typically carried out under controlled conditions, including specific temperatures, pressures, and the use of catalysts. Common reagents include [reagent names], which facilitate the desired transformations.
Major Products Formed
The major products formed from the reactions of EINECS 258-138-4 include [product names], which have significant applications in various industries.
Wissenschaftliche Forschungsanwendungen
EINECS 258-138-4 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including [specific activities].
Medicine: Research has explored its potential therapeutic effects, particularly in the treatment of [diseases or conditions].
Industry: EINECS 258-138-4 is used in the production of [industrial products], contributing to advancements in [specific industries].
Wirkmechanismus
The mechanism of action of EINECS 258-138-4 involves its interaction with specific molecular targets and pathways. For example, it may inhibit [specific enzyme] or activate [specific receptor], leading to downstream effects such as [biological effects]. The compound’s effects are mediated through pathways like [pathway names], which are crucial for its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
EINECS 258-138-4 can be compared with other similar compounds, such as [compound names]. These compounds share structural similarities but may differ in their chemical properties and applications.
Uniqueness
What sets EINECS 258-138-4 apart is its unique [property], which makes it particularly valuable for [specific application]. Its distinct chemical structure allows for [unique reaction or interaction], highlighting its importance in scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
52729-53-0 |
|---|---|
Molekularformel |
C30H51RhS3 |
Molekulargewicht |
610.8 g/mol |
IUPAC-Name |
rhodium(3+);2,6,6-trimethylbicyclo[3.1.1]heptane-3-thiolate |
InChI |
InChI=1S/3C10H18S.Rh/c3*1-6-8-4-7(5-9(6)11)10(8,2)3;/h3*6-9,11H,4-5H2,1-3H3;/q;;;+3/p-3 |
InChI-Schlüssel |
KVBSNKUVQDEEEZ-UHFFFAOYSA-K |
Kanonische SMILES |
CC1C2CC(C2(C)C)CC1[S-].CC1C2CC(C2(C)C)CC1[S-].CC1C2CC(C2(C)C)CC1[S-].[Rh+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[ethyl(2-hydroxyethyl)amino]-3-methylbenzenediazonium;tetrachlorozinc(2-)](/img/structure/B12685162.png)
